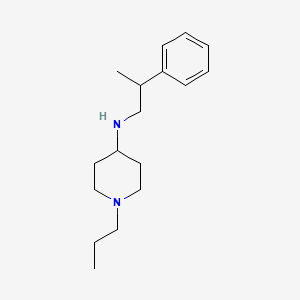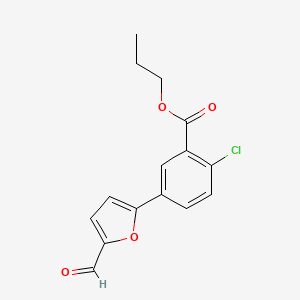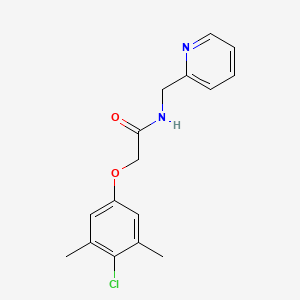
N-(2-phenylpropyl)-1-propyl-4-piperidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-phenylpropyl)-1-propyl-4-piperidinamine, also known as NPP, is a synthetic compound that belongs to the class of substituted amphetamines. It is a potent psychostimulant that has been widely used in scientific research to study the mechanisms of action of other similar compounds. NPP is structurally similar to other psychostimulants such as amphetamine and methamphetamine, but it has a unique chemical structure that confers specific properties and effects.
Mechanism of Action
N-(2-phenylpropyl)-1-propyl-4-piperidinamine acts as a potent psychostimulant by increasing the release of dopamine, norepinephrine, and serotonin in the brain. It also inhibits the reuptake of these neurotransmitters, leading to their accumulation in the synaptic cleft. The increased levels of neurotransmitters lead to enhanced neuronal activity and increased arousal and alertness.
Biochemical and Physiological Effects:
N-(2-phenylpropyl)-1-propyl-4-piperidinamine has been shown to have a wide range of biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature, leading to a state of hyperarousal. It also enhances cognitive function, including attention, memory, and learning. N-(2-phenylpropyl)-1-propyl-4-piperidinamine has been used to treat attention deficit hyperactivity disorder (ADHD) and narcolepsy, but its use has been limited due to its potential for abuse and addiction.
Advantages and Limitations for Lab Experiments
N-(2-phenylpropyl)-1-propyl-4-piperidinamine has several advantages for use in lab experiments. It is a potent psychostimulant that can be used to study the effects of other similar compounds on the central nervous system. It is also relatively easy to synthesize and purify, making it readily available for research purposes. However, the use of N-(2-phenylpropyl)-1-propyl-4-piperidinamine in lab experiments is limited by its potential for abuse and addiction. It is also a controlled substance in many countries, making its use and possession highly regulated.
Future Directions
There are several future directions for research on N-(2-phenylpropyl)-1-propyl-4-piperidinamine. One area of research is the development of new psychostimulants with similar properties but with lower potential for abuse and addiction. Another area of research is the study of the long-term effects of N-(2-phenylpropyl)-1-propyl-4-piperidinamine on the central nervous system, including its effects on neuronal function and structure. Additionally, research on the use of N-(2-phenylpropyl)-1-propyl-4-piperidinamine in the treatment of other neurological disorders, such as depression and anxiety, may be warranted.
Synthesis Methods
The synthesis of N-(2-phenylpropyl)-1-propyl-4-piperidinamine involves the reaction of 1-phenyl-2-propanone with propylamine and sodium borohydride. The resulting product is then purified and recrystallized to obtain N-(2-phenylpropyl)-1-propyl-4-piperidinamine in its pure form. The synthesis of N-(2-phenylpropyl)-1-propyl-4-piperidinamine is a complex process that requires specialized equipment and expertise.
Scientific Research Applications
N-(2-phenylpropyl)-1-propyl-4-piperidinamine has been extensively used in scientific research to study the mechanisms of action of other psychostimulants. It has been shown to have similar effects as amphetamine and methamphetamine, but with a lower potency. N-(2-phenylpropyl)-1-propyl-4-piperidinamine has been used to study the effects of psychostimulants on the central nervous system, including their effects on neurotransmitter release, reuptake, and metabolism.
properties
IUPAC Name |
N-(2-phenylpropyl)-1-propylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2/c1-3-11-19-12-9-17(10-13-19)18-14-15(2)16-7-5-4-6-8-16/h4-8,15,17-18H,3,9-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVTPGQLLYCAFDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NCC(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198067 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2-phenylpropyl)-1-propyl-4-piperidinamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3,3-diphenylpropanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5128795.png)
![1-(4-iodophenyl)-3,5-dimethyl-4-[(3-nitrophenyl)diazenyl]-1H-pyrazole](/img/structure/B5128802.png)
![methyl 3-{5-bromo-2-[(2,6-dichlorobenzyl)oxy]phenyl}-2-cyanoacrylate](/img/structure/B5128808.png)
![2-methyl-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B5128821.png)

![methyl 4-(4-{[4-(methoxycarbonyl)phenyl]amino}-1-phthalazinyl)benzoate](/img/structure/B5128834.png)
![2-[2-(4-bromophenyl)-6-methyl-4-pyrimidinyl]-3,6-diphenyl-3,6-dihydro-2H-1,2-oxazine](/img/structure/B5128864.png)
![N-(2,4-dimethylphenyl)-4-[2-(2,2-dimethylpropanoyl)hydrazino]-4-oxobutanamide](/img/structure/B5128876.png)
![isopropyl [(3-cyano-6-methyl-4-(5-methyl-2-furyl)-5-{[(2-methylphenyl)amino]carbonyl}-1,4-dihydro-2-pyridinyl)thio]acetate](/img/structure/B5128878.png)
![3-phenyl-N-{1-[1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide](/img/structure/B5128880.png)


![3-[(2,8-dimethyl-4-quinolinyl)amino]benzoic acid hydrochloride](/img/structure/B5128908.png)
